N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2-Methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a 4,7-dihydro core structure with a 5-methyl group, a 7-[4-(trifluoromethyl)phenyl] substituent, and an N-(2-methoxyphenyl) carboxamide moiety. The trifluoromethyl group at the 7-position is a strong electron-withdrawing substituent, while the 2-methoxyphenyl carboxamide introduces steric and electronic modulation.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2/c1-12-17(19(30)28-15-5-3-4-6-16(15)31-2)18(29-20(27-12)25-11-26-29)13-7-9-14(10-8-13)21(22,23)24/h3-11,18H,1-2H3,(H,28,30)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWPFBKQWAKMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to act as rorγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will delve into its biological activity, including pharmacological properties and relevant case studies.
- Molecular Formula : C20H17F3N6O2
- Molecular Weight : 430.38 g/mol
- CAS Number : [insert CAS number]
Structural Characteristics
The compound features a triazole ring fused with a pyrimidine structure, which is known to enhance biological activity through various mechanisms. The presence of trifluoromethyl and methoxy groups contributes to its lipophilicity and potential receptor interactions.
Pharmacological Profile
Research indicates that 1,2,4-triazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds within this class have shown significant antibacterial and antifungal properties. For instance, studies report that triazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Some studies suggest that triazole derivatives may induce apoptosis in cancer cells through various pathways. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance anticancer efficacy .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Many triazoles act as inhibitors of specific enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Receptor Interaction : The compound's structural features allow it to interact with various biological receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
Study 1: Antimicrobial Evaluation
A study conducted on a series of 1,2,4-triazole derivatives demonstrated that modifications similar to those in this compound resulted in compounds with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against S. aureus and other Gram-positive bacteria . This suggests a promising antimicrobial profile for the compound under consideration.
Study 2: Anticancer Activity
In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural motifs have been reported to induce cell cycle arrest and apoptosis in breast cancer cell lines . Further research is required to elucidate the specific pathways involved.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. Its structural components suggest potential interactions with specific cellular pathways involved in tumor growth and metastasis.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, which could be beneficial for treating conditions characterized by excessive inflammation.
- CYP450 Interaction : There is evidence that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could lead to significant implications for drug-drug interactions and pharmacokinetics.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. The following table summarizes key findings related to its substituents:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Methoxyphenyl | Increased selectivity for cancer cells |
| 4 | Trifluoromethylphenyl | Enhanced lipophilicity and solubility |
| 5 | Methyl | Improved metabolic stability |
Case Studies
Several studies have highlighted the potential applications of N-(2-methoxyphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:
- Case Study 1 : A related triazolo-pyrimidine compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications to the substituent groups can enhance anticancer efficacy.
- Case Study 2 : Research involving analogs of this compound revealed that specific substitutions at the 7-position significantly increased potency against various cancer cell lines.
Pharmacological Effects
The pharmacological profile of this compound indicates several potential therapeutic applications:
- Anticancer Activity : Studies have indicated that this compound may inhibit cancer cell proliferation and induce apoptosis in certain types of cancer cells.
- Anti-inflammatory Properties : The ability to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Triazolopyrimidine Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-(trifluoromethyl)phenyl group at the 7-position contrasts with electron-rich substituents like 3,4,5-trimethoxyphenyl (5j, 5k) or pyridin-2-yl . The CF₃ group likely increases lipophilicity and resistance to oxidative metabolism compared to methoxy or nitro groups .
- N-Aryl Modifications: The 2-methoxyphenyl carboxamide in the target compound differs from 4-substituted aryl groups (e.g., 4-fluorophenyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
